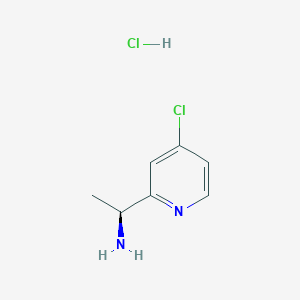
(1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride typically involves the reaction of 4-chloropyridine with an appropriate chiral amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyridine derivatives on biological systems.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (1S)-1-(4-chloropyridin-2-yl)ethanol
- (1S)-1-(4-chloropyridin-2-yl)ethylamine
Uniqueness
The uniqueness of (1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
(1S)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
HHUAULBXQLLZHV-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=NC=CC(=C1)Cl)N.Cl |
正規SMILES |
CC(C1=NC=CC(=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


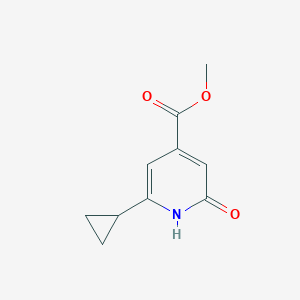
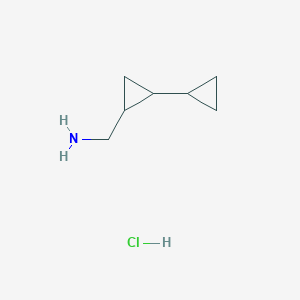
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
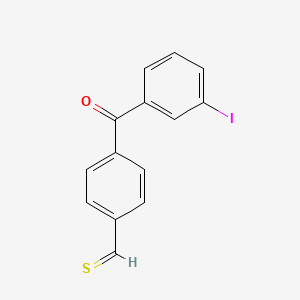
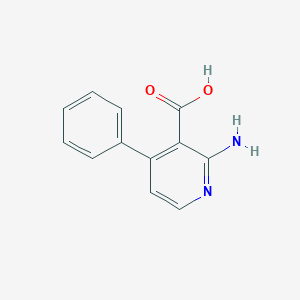
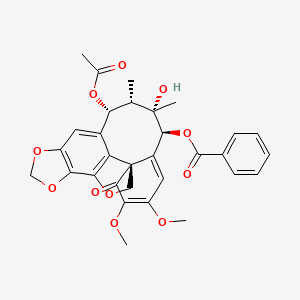
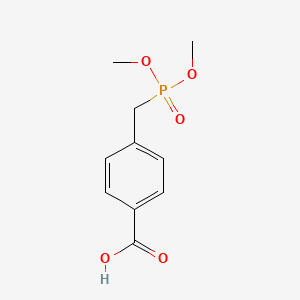


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
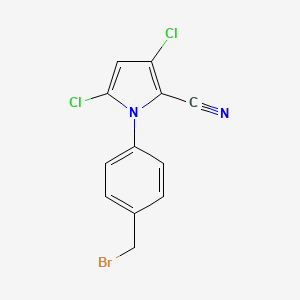

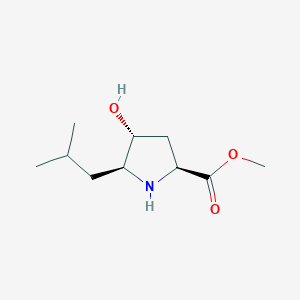
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
